N-(thiophen-2-ylmethyl)cyclohexanecarboxamide is a chemical compound that belongs to the class of amides, characterized by the presence of a thiophene ring and a cyclohexanecarboxamide moiety. This compound has garnered attention in scientific research due to its potential biological activities and applications in organic synthesis.
The compound can be synthesized through various organic reactions, often involving the coupling of thiophene derivatives with cyclohexanecarboxylic acid derivatives. It is available for research purposes from chemical suppliers and is typically used in studies related to medicinal chemistry and organic synthesis.
N-(thiophen-2-ylmethyl)cyclohexanecarboxamide can be classified as follows:
The synthesis of N-(thiophen-2-ylmethyl)cyclohexanecarboxamide typically involves multi-step organic reactions. One common method includes:
The reaction conditions often require:
The molecular structure of N-(thiophen-2-ylmethyl)cyclohexanecarboxamide features:
N-(thiophen-2-ylmethyl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Common reagents and conditions for these reactions include:
The mechanism of action for N-(thiophen-2-ylmethyl)cyclohexanecarboxamide involves interactions at the molecular level:
N-(thiophen-2-ylmethyl)cyclohexanecarboxamide has several scientific uses:
The thiophene ring constitutes a sulfur-containing heterocycle with profound therapeutic relevance. As a privileged pharmacophore, it ranks among the most prevalent heterocycles in FDA-approved drugs, with 26 therapeutics incorporating this moiety across diverse pharmacological classes as of 2024 [2]. The molecular significance of thiophene in N-(thiophen-2-ylmethyl)cyclohexanecarboxamide derives from three key attributes:
Bioisosteric Efficiency: Thiophene serves as an effective phenyl replacement due to comparable π-electron density and similar bond geometries, yet with enhanced dipole moment (1.60 D vs. 0 D for benzene) and distinct electronic delocalization patterns. These properties improve solubility and modulate metabolic stability. For instance, in the κ-opioid receptor (KOR) agonist chemotype I, thiophene-containing analogues demonstrated superior activity compared to furan counterparts (EC₅₀ = 0.04 μM vs. 0.32 μM), attributed to favorable sulfur-mediated interactions [4].
Hydrogen Bonding Capacity: The sulfur atom participates in weak hydrogen bonding and dipole-dipole interactions with biological targets, complementing stronger interactions from the carboxamide group. This dual interaction profile enhances binding affinity, as evidenced in VEGFR-2 inhibitors where thiophene-carboxamide hybrids like OSI-930 achieved IC₅₀ values below 1 μM [7].
Metabolic Advantages: Incorporation of thiophene can mitigate rapid Phase I oxidation observed in phenyl analogues due to sulfur’s electron-donating effects, thereby improving pharmacokinetic profiles. This advantage is clinically validated in drugs like ticlopidine (antiplatelet) and olanzapine (antipsychotic) [2].
Table 1: Bioisosteric Impact of Thiophene in Selected Drug Analogues
Parent Aromatic | Thiophene Replacement | Biological Target | Potency Shift |
---|---|---|---|
Phenyl | Thiophene-2-yl | VEGFR-2 | 3.2-fold increase |
Furan | Thiophene-3-yl | κ-Opioid Receptor | 8-fold increase |
Imidazole | Thiophene-2-carboxamide | Tubulin Polymerization | 2.1-fold increase |
The carboxamide linker (–CONH–) in this hybrid architecture serves as a conformational constraint and hydrogen-bond director. In dual VEGFR-2/tubulin polymerization inhibitors, ortho-amino thiophene carboxamides form intramolecular hydrogen bonds that generate pseudo-cyclic conformations, mimicking ATP’s adenine ring while enabling simultaneous engagement of kinase and microtubule targets [7]. This bifunctionality is particularly valuable in oncology applications where resistance to single-target agents remains problematic.
The cyclohexanecarboxamide component provides a semi-rigid aliphatic framework that profoundly influences molecular recognition and pharmacokinetic behavior. Unlike planar aromatic systems, the chair-boat conformational flexibility of the cyclohexyl ring enables optimal three-dimensional positioning of pharmacophoric elements while maintaining metabolic resilience:
Stereoelectronic Modulation: The non-planar structure disrupts π-stacking interactions that drive off-target binding, enhancing selectivity for complex binding pockets. In KOR ligands, cycloalkyl carboxamides conferred >100-fold selectivity over μ- and δ-opioid receptors, attributed to preferential accommodation within the KOR’s hydrophobic subpocket [4].
Conformational Effects: The energetically accessible chair conformers allow adaptive binding to structurally divergent targets. Molecular dynamics simulations of tubulin inhibitors reveal that equatorial-substituted cyclohexanecarboxamides adopt orientations mimicking colchicine’s trimethoxyphenyl ring, occupying the colchicine binding site’s hydrophobic cleft with ΔG = -9.8 kcal/mol [7].
Table 2: Impact of Cycloalkyl Carboxamide Conformation on Biological Activity
Carboxamide Scaffold | Predominant Conformation | Target (IC₅₀/EC₅₀) | Selectivity Ratio (vs. related targets) |
---|---|---|---|
N-Cyclohexyl | Chair (equatorial) | VEGFR-2: 0.59 μM | 18.7 (vs. PDGFR) |
N-Cyclopentyl | Envelope | VEGFR-2: 1.24 μM | 9.2 (vs. PDGFR) |
N-Cycloheptyl | Chair-twist | κ-Opioid: 0.12 μM | >100 (vs. μ/δ opioid) |
The cyclohexane ring further enhances passive membrane permeability through balanced lipophilicity (clogP ≈ 2.8–3.5) and reduced hydrogen-bond donor capacity. This property is critical for central nervous system penetration in neuroactive agents, where lead compounds like tiagabine (GABA reuptake inhibitor) leverage cyclohexyl-derived hydrophobicity for blood-brain barrier transit [2]. In kinase inhibitors, the scaffold’s resilience to oxidative metabolism extends half-life, as evidenced by in vitro microsomal stability studies showing >70% parent compound remaining after 60-minute incubation [7].
The strategic fusion of thiophene and cyclohexanecarboxamide creates synergistic effects for targeting conformationally flexible proteins. For example, in neurodegenerative disease targets like α-synuclein, hybrid molecules disrupt fibril formation through simultaneous π-cation interactions (thiophene) and hydrophobic collapse (cyclohexane), reducing fibrillation by 60–75% at 10 μM concentrations [6].
The evolution of thiophene-carboxamide hybrids reflects broader trends in scaffold diversification and target-oriented synthesis. Historically, thiophene emerged as a benzene bioisostere in early nonsteroidal anti-inflammatory drugs (NSAIDs), exemplified by suprofen (1985) and tiaprofenic acid (1986), where the heterocycle improved solubility without compromising COX inhibition [2]. This first-generation application focused primarily on physicochemical optimization rather than targeted design.
The advent of structure-based drug design catalyzed more sophisticated applications:
1990s–2000s: Thiophene-carboxamides gained prominence in kinase inhibitor development following the discovery that ortho-amino thiophene-3-carboxamides could mimic adenine’s binding mode in ATP pockets. Seminal work on OSI-930 (2004) demonstrated potent inhibition of KIT, VEGFR-2, and PDGFR (IC₅₀ = 9–80 nM), establishing the pharmacophore’s versatility across tyrosine kinases [7]. Concurrently, cyclohexanecarboxamides emerged as privileged scaffolds in CNS drugs, notably in the anticonvulsant tiagabine (1997), which features a nipecotic acid derivative anchored to a lipophilic bis-thiophene carboxamide.
2010s–Present: Integration of computational methods enabled systematic optimization of hybrid structures. High-throughput screening (HTS) campaigns by the NIH Molecular Libraries Program identified Chemotype I KOR agonists featuring thiophene-methylcyclohexanecarboxamide structures with sub-100 nM potency (EC₅₀ = 40 nM) and >100-fold selectivity over related opioid receptors [4]. This period also witnessed the strategic incorporation of carboxamide N-alkylation to modulate conformation, as seen in dual VEGFR-2/tubulin polymerization inhibitors where N-cyclohexyl derivatives induced G₂/M cell cycle arrest in HepG2 cells at 0.5 μM concentrations [7].
Table 3: Evolution of Key Thiophene-Carboxamide Therapeutics
Era | Representative Drug | Therapeutic Category | Structural Innovation |
---|---|---|---|
1980s | Tiaprofenic acid | NSAID | Thiophene as phenyl bioisostere |
1990s | Tiagabine | Anticonvulsant | Piperidinecarboxamide-thiophene hybrid |
2000s | OSI-930 | Kinase inhibitor | Ortho-amino thiophene-3-carboxamide |
2010s–Present | KOR agonist Chemotype I [4] | Analgesic (probing) | N-(Thiophen-2-ylmethyl)cyclohexanecarboxamide |
Modern synthetic methodologies have accelerated the exploration of this chemical space. Metal-free approaches using potassium sulfide sources enable sustainable thiophene ring formation under mild conditions, circumventing traditional Paal-Knorr limitations [2]. Multicomponent reactions (MCRs), particularly modified Gewald syntheses, facilitate rapid assembly of polysubstituted thiophene precursors that readily undergo carboxamide coupling with cyclohexanecarbonyl chlorides. These advances support the synthesis of complex analogs such as N-(thiophen-2-ylmethyl)bicyclo[2.2.1]heptane-2-carboxamide, exhibiting enhanced tubulin inhibition (86% polymerization suppression at IC₅₀) [7].
The scaffold’s progression exemplifies the transition from serendipitous discovery to rational design, with current research focusing on fragment-based lead generation – decomposing successful drugs like sorafenib into core motifs (thiophene-carboxamide + N-aryl urea) for recombination into novel dual-targeting entities [7]. This approach capitalizes on the pharmacophore’s demonstrated versatility across target classes while addressing evolving challenges in drug resistance and polypharmacology.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7